2,4-Dichlorophenyl furan-2-carboxylate
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Overview
Description
2,4-Dichlorophenyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl furan-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with furan-2-carboxylic acid. One common method includes the esterification of furan-2-carboxylic acid with 2,4-dichlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific details on industrial production methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2,4-Dichlorophenyl furan-2-methanol.
Substitution: Various substituted phenyl furan-2-carboxylates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl furan-2-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylate.
2,4-Dichlorophenyl furan-2-carboxylic acid: The carboxylic acid analog of the ester.
2,4-Dichlorophenyl furan-2-methanol: The alcohol derivative obtained by reduction of the carboxylate group.
Uniqueness
2,4-Dichlorophenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan ring and the dichlorophenyl group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H6Cl2O3 |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) furan-2-carboxylate |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-3-4-9(8(13)6-7)16-11(14)10-2-1-5-15-10/h1-6H |
InChI Key |
RFTYAVARZFBUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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